Nitric acid;1,2,5-oxadiazole-3,4-diamine
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Overview
Description
Nitric acid;1,2,5-oxadiazole-3,4-diamine is a compound that combines the properties of nitric acid and 1,2,5-oxadiazole-3,4-diamine Nitric acid is a highly corrosive and toxic strong acid, while 1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of vicinal bisoximes through dehydrative cyclization at temperatures greater than 100°C using metal hydroxides For example, nitration of fused 5,7-diamino pyrimidine derivatives under different nitric acid concentrations can yield various nitramine-based materials .
Industrial Production Methods
Industrial production of nitric acid;1,2,5-oxadiazole-3,4-diamine would likely involve large-scale nitration processes, utilizing concentrated nitric acid and controlled reaction conditions to ensure high yields and purity of the final product. The process would require careful handling of nitric acid due to its highly corrosive nature.
Chemical Reactions Analysis
Types of Reactions
Nitric acid;1,2,5-oxadiazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The presence of nitric acid allows for oxidation reactions, which can convert amines to nitro compounds.
Nitration: The compound can be further nitrated to introduce additional nitro groups, enhancing its energetic properties.
Substitution: The oxadiazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include concentrated nitric acid, sulfuric acid, and various metal catalysts. Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired transformations.
Major Products
Major products formed from these reactions include nitramine derivatives, which are known for their high energy and stability.
Scientific Research Applications
Nitric acid;1,2,5-oxadiazole-3,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of nitric acid;1,2,5-oxadiazole-3,4-diamine involves the interaction of its nitramine and oxadiazole components with molecular targets. The nitramine groups can undergo redox reactions, releasing energy and forming reactive intermediates. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar chemical properties but different reactivity due to the position of nitrogen atoms.
1,3,4-Oxadiazole: Known for its diverse biological activities and applications in medicinal chemistry.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness
Nitric acid;1,2,5-oxadiazole-3,4-diamine is unique due to the combination of nitric acid and the 1,2,5-oxadiazole ring. This combination imparts both high energy and stability, making it suitable for applications in energetic materials and pharmaceuticals. The presence of nitramine groups further enhances its reactivity and potential for various applications .
Properties
CAS No. |
131794-27-9 |
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Molecular Formula |
C2H5N5O4 |
Molecular Weight |
163.09 g/mol |
IUPAC Name |
nitric acid;1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C2H4N4O.HNO3/c3-1-2(4)6-7-5-1;2-1(3)4/h(H2,3,5)(H2,4,6);(H,2,3,4) |
InChI Key |
ZBNPBMCGDJIXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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